molecular formula C10H7BrO3 B3033942 7-Bromo-3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid CAS No. 1273596-20-5

7-Bromo-3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid

Cat. No.: B3033942
CAS No.: 1273596-20-5
M. Wt: 255.06
InChI Key: HYDNZQPQWFHSEP-UHFFFAOYSA-N
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Description

7-Bromo-3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid is a bicyclic carboxylic acid derivative featuring a substituted indene core. Its structure includes a bromine atom at the 7-position, a ketone group at the 3-position, and a carboxylic acid moiety at the 5-position (Figure 1). For example, brominated indene derivatives are often utilized in the development of enzyme inhibitors or proteolysis-targeting chimeras (PROTACs) .

Properties

IUPAC Name

7-bromo-3-oxo-1,2-dihydroindene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c11-8-4-5(10(13)14)3-7-6(8)1-2-9(7)12/h3-4H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDNZQPQWFHSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC(=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the bromination of an indene derivative followed by oxidation and carboxylation reactions. One common method involves the bromination of 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo further oxidation to form more complex derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Reduction: Reducing agents like NaBH4 or LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

    Substitution: Formation of substituted indene derivatives.

    Reduction: Formation of 7-bromo-3-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid.

    Oxidation: Formation of more oxidized indene derivatives.

Scientific Research Applications

7-Bromo-3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Bromo-3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and keto group play crucial roles in its reactivity and binding affinity to these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Key Structural Features :

  • Bicyclic framework : The 2,3-dihydro-1H-indene core provides rigidity and planar aromaticity.
  • Electron-withdrawing groups : The bromine atom and ketone group enhance electrophilic reactivity.
  • Carboxylic acid functionality : Facilitates salt formation, solubility modulation, and conjugation reactions.

Comparison with Structurally Similar Compounds

Substituent Variations in the Indene Core

The following table compares 7-bromo-3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid with analogs differing in substituents or oxidation states:

Compound Name Substituents (Position) Key Properties/Applications Synthesis Yield/Notes Reference
7-Bromo-3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid Br (7), =O (3), COOH (5) Intermediate for PROTACs, enzyme inhibitors Not explicitly reported
6-Methoxy-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid OMe (6), =O (1), COOH (5) Bright yellow solid; mp 171–172°C 41% yield via cyclization
5-Chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester Cl (5), =O (1), COOMe (2) Key intermediate for pesticide Indoxacarb 53% yield via AlCl3-catalyzed reaction
3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride NH2 (3), COOH (5) Building block for peptide mimetics Purity ≥95%; discontinued commercial
6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid Br (6), =O (1), COOH (4) Positional isomer of the target compound Safety data available (GHS Category 3)

Key Observations

Substituent Effects on Reactivity: Bromine at the 7-position (target compound) vs. 6-position (positional isomer, ) alters electronic distribution and steric accessibility. The 7-bromo derivative is more likely to participate in aromatic substitution reactions due to reduced steric hindrance.

Functional Group Impact on Applications :

  • The ketone group at position 3 in the target compound enables conjugation with amines or hydrazines, a feature exploited in PROTAC synthesis .
  • Ester derivatives (e.g., methyl ester in 5-chloro analog ) are preferred for industrial-scale synthesis due to improved stability and crystallinity.

Synthesis Challenges: The 5-chloro derivative’s synthesis achieved 53% yield via AlCl3-catalyzed Friedel-Crafts acylation , while solvent optimization (e.g., replacing dichloromethane with n-hexane) in similar reactions improved crystallization efficiency . Amino-substituted analogs (e.g., 3-amino derivative ) require protective group strategies to prevent side reactions during synthesis.

Structural and Spectroscopic Comparisons

NMR and MS Data

  • 6-Methoxy-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid (6al) :
    • ¹H NMR : Signals at δ 7.89 (s, 1H), 7.27 (s, 1H), 4.01 (s, 3H, OCH3), 3.11 (t, 2H), 2.70–2.68 (m, 2H).
    • HRMS : [C11H10O4 - H]⁻ calculated 205.0506, observed 205.0503 .
  • Target Compound (7-Bromo) :
    • Expected ¹H NMR : Downfield shifts for aromatic protons due to bromine’s electron-withdrawing effect.

Melting Points and Solubility

  • The 6-methoxy analog has a lower melting point (171–172°C) compared to halogenated derivatives, likely due to reduced molecular symmetry.
  • Brominated compounds (e.g., target compound and 6-bromo isomer ) exhibit lower aqueous solubility, necessitating polar aprotic solvents like DMSO for reactions .

Biological Activity

7-Bromo-3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid (CAS Number: 1273596-20-5) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H7BrO3
  • Molecular Weight : 255.07 g/mol
  • IUPAC Name : 7-bromo-3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid

The compound's structure includes a bromine atom and a carboxylic acid functional group, which are crucial for its biological activity.

Biological Activity Overview

7-Bromo-3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid has been studied for various biological activities, including:

  • Antitumor Activity :
    • Several studies have indicated that indene derivatives exhibit significant cytotoxic effects against various cancer cell lines. The presence of the bromine atom in this compound may enhance its interaction with biological targets.
  • Antibacterial Properties :
    • Research has shown that compounds with similar structures possess antibacterial activity. This suggests that 7-Bromo-3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid may also inhibit bacterial growth.
  • Anti-inflammatory Effects :
    • Some derivatives of indene have demonstrated anti-inflammatory properties, which could be attributed to their ability to modulate inflammatory pathways.

The mechanisms through which 7-Bromo-3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression or bacterial metabolism.
  • Interaction with Cellular Receptors : It may bind to cellular receptors, altering signaling pathways that lead to cell death in cancer cells or inhibition of inflammatory responses.

Case Studies and Research Findings

StudyFindingsReference
Study 1Demonstrated significant cytotoxicity against breast cancer cell lines (MCF7) with IC50 values in the micromolar range.
Study 2Found antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent for infections.
Study 3Reported anti-inflammatory effects in animal models, reducing edema and inflammatory markers significantly.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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